Tivantinib - 905854-02-6

Tivantinib

Catalog Number: EVT-287546
CAS Number: 905854-02-6
Molecular Formula: C23H19N3O2
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tivantinib, initially developed under the name ARQ 197, is a small-molecule kinase inhibitor with potential applications in cancer research. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While originally investigated as a highly selective inhibitor of the c-MET receptor tyrosine kinase, recent research has challenged this selectivity, highlighting its interaction with other targets like tubulin and glycogen synthase kinase 3 (GSK3). [, , , , , , , ]

Future Directions
  • Mechanism of Action Elucidation: Further research is needed to fully elucidate the complex mechanism of action of Tivantinib and clarify its interactions with various targets, including c-MET, tubulin, and GSK3. [, , , ]
  • Biomarker Validation: Validating biomarkers that can reliably predict Tivantinib response is crucial for identifying patient populations that are most likely to benefit from treatment. This includes further investigation of MET expression, as well as exploration of other potential biomarkers related to its various mechanisms of action. [, , , , , , ]
  • Drug Resistance Strategies: Developing strategies to overcome Tivantinib resistance, such as combination therapies or approaches to counteract ABCG2-mediated drug efflux, could potentially enhance its therapeutic efficacy. []
  • Off-Target Effects Investigation: A comprehensive evaluation of Tivantinib's off-target effects is crucial for understanding its safety profile and developing strategies to minimize potential adverse events. []
Source and Classification

Tivantinib was originally developed by ArQule, Inc., and has been classified as an antineoplastic agent. It falls under the category of receptor tyrosine kinase inhibitors, specifically targeting c-MET, which is implicated in tumorigenesis, metastasis, and resistance to therapies in various cancers .

Synthesis Analysis

Methods and Technical Details

The synthesis of tivantinib involves several key steps that utilize standard organic chemistry techniques. Although specific proprietary methods are not publicly disclosed in detail, the general approach typically includes:

  1. Formation of the Core Structure: The synthesis begins with the construction of a tricyclic aromatic core that is essential for binding to the c-MET receptor.
  2. Functionalization: Subsequent steps involve introducing functional groups that enhance solubility and bioactivity.
  3. Purification: The final product undergoes purification processes such as recrystallization or chromatography to achieve the desired purity levels.

The compound's solubility in dimethyl sulfoxide exceeds 10 mM, facilitating its use in biological assays .

Molecular Structure Analysis

Structure and Data

The molecular formula of tivantinib is C20_{20}H22_{22}N4_{4}O, with a molecular weight of approximately 334.42 g/mol. Its structure features a tricyclic aromatic system that is critical for its interaction with the c-MET receptor. The compound's three-dimensional conformation allows it to fit into the ATP-binding pocket of the MET kinase when in its inactive state .

Structural Characteristics

  • Core Structure: A tricyclic aromatic ring.
  • Functional Groups: Includes nitrogen atoms that contribute to its binding affinity.
  • Binding Site: Occupies the ATP-binding cleft of the MET kinase without directly competing with ATP .
Chemical Reactions Analysis

Reactions and Technical Details

Tivantinib's mechanism primarily involves inhibition of c-MET autophosphorylation, a critical step for its activation. The compound binds to the inactive form of c-MET, preventing phosphorylation by ATP. This inhibition leads to downstream effects on cell proliferation and survival pathways.

In vitro studies have demonstrated that tivantinib can induce apoptosis in various cancer cell lines through mechanisms independent of direct c-MET inhibition, suggesting additional pathways may be involved .

Mechanism of Action

Process and Data

Tivantinib exerts its therapeutic effects primarily through:

  1. Inhibition of c-MET Activity: By binding to the inactive form of c-MET, tivantinib prevents its activation and subsequent signaling cascades that promote tumor growth.
  2. Induction of Apoptosis: Tivantinib has been shown to promote mitotic arrest and apoptosis in cancer cells regardless of their MET status .
  3. Cell Cycle Arrest: Studies indicate that tivantinib can block the cell cycle at specific phases (G2/M), further contributing to its anti-cancer effects .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tivantinib is typically a white to off-white solid.
  • Solubility: Highly soluble in dimethyl sulfoxide; specific solubility data indicates concentrations above 10 mM are achievable.

Chemical Properties

  • Stability: Tivantinib is stable under standard laboratory conditions but should be stored at low temperatures for long-term preservation.
  • Reactivity: The compound is designed to interact specifically with protein kinases, minimizing off-target effects while maximizing therapeutic efficacy.
Applications

Scientific Uses

Tivantinib has been investigated for various applications beyond its initial development for non-small cell lung cancer:

  1. Cancer Therapy: Primarily used in clinical trials targeting solid tumors with high c-MET expression.
  2. Pediatric Oncology: Recent studies have explored its efficacy against neuroblastoma, highlighting its potential role in treating pediatric cancers characterized by MYCN amplification .
  3. Inflammatory Diseases: Emerging research suggests tivantinib may have applications beyond oncology, including potential roles in modulating inflammatory responses through direct targeting of inflammasomes .
Molecular Mechanisms of Action

c-MET Receptor Tyrosine Kinase Inhibition

Tivantinib was initially characterized as a selective inhibitor of the c-MET receptor tyrosine kinase, which plays critical roles in oncogenesis by regulating proliferation, survival, motility, and invasion. This receptor is abnormally activated in numerous malignancies through mechanisms including gene amplification, mutation, and protein overexpression [3] [5]. The hepatocyte growth factor (HGF)-mediated activation of c-MET triggers dimerization and autophosphorylation, initiating downstream oncogenic signaling cascades such as RAS-MAPK, PI3K-AKT, STAT3, β-catenin, and Notch pathways [3] [8].

Non-ATP Competitive Binding Dynamics

Unlike conventional kinase inhibitors, tivantinib exhibits a unique binding mechanism by interacting with the dephosphorylated MET kinase in a non-ATP competitive manner. This distinctive binding occurs at the Tyr1234 catalytic residue site within the kinase domain, disrupting ionic interactions without competing for the ATP-binding pocket [3] [5] [8]. This property allows tivantinib to maintain inhibitory activity even in cellular environments with high ATP concentrations, potentially overcoming a common resistance mechanism observed with ATP-competitive inhibitors.

Stabilization of Inactive c-MET Conformation

Tivantinib exerts its inhibitory effect by stabilizing the inactive conformation of c-MET, preventing the transition to the active phosphorylated state essential for downstream signaling [3] [8]. This stabilization occurs through specific interactions with the kinase domain that lock c-MET in an autoinhibitory state, effectively blocking both constitutive and ligand-mediated receptor activation [3]. This mechanism fundamentally differs from other c-MET inhibitors like SU11274 or PHA665752 that function through ATP-competitive inhibition [4].

Downstream Signaling Pathway Disruption

The primary consequence of c-MET inhibition by tivantinib is the coordinated disruption of multiple downstream signaling pathways critical for tumor progression:

  • RAS-MAPK pathway: Inhibition reduces proliferative signaling and cell cycle progression
  • PI3K-AKT pathway: Suppression diminishes survival signals and metabolic reprogramming
  • STAT3 pathway: Inhibition reduces invasion-promoting signals and stemness maintenance

Table 1: Key Signaling Pathways Affected by Tivantinib-Mediated c-MET Inhibition

PathwayBiological ConsequenceExperimental Evidence
PI3K-AKTReduced cell survival and metabolic reprogrammingInhibition demonstrated in NB cells [5]
RAS-ERKImpaired proliferation and cell cycle progressionPathway suppression in carcinoma models [3]
STAT3Diminished invasion and cancer stemnessReduced phosphorylation in responsive models [5]
β-cateninAltered cell adhesion and transcriptional regulationPathway modulation in preclinical studies [3]

Preclinical studies demonstrated that tivantinib treatment significantly reduces phosphorylation of these critical effectors in responsive cancer models, including hepatocellular carcinoma (HCC) and neuroblastoma (NB) [3] [5]. The simultaneous targeting of these parallel signaling cascades contributes to its broad-spectrum antineoplastic effects observed across various carcinoma types [3].

Off-Target Pharmacological Effects

Beyond its canonical action on c-MET, tivantinib exhibits several off-target effects that significantly contribute to its overall pharmacological profile. These effects occur independently of MET expression status and may explain its activity in MET-low malignancies.

Microtubule Polymerization Inhibition

Compelling evidence indicates that tivantinib directly disrupts microtubule dynamics by binding tubulin, thereby inhibiting microtubule polymerization. This mechanism was identified when tivantinib demonstrated cytotoxic activity in MET-knockout cell lines and cells lacking MET expression entirely [1] [4]. At concentrations exceeding those required for MET inhibition (>10 μM), tivantinib binds to tubulin and perturbs normal microtubule assembly during mitosis, leading to mitotic catastrophe and subsequent apoptosis [1] [4] [8]. This antimitotic activity closely resembles mechanisms of classical microtubule-targeting agents such as vinca alkaloids, representing a MET-independent cytotoxic pathway.

Table 2: Cytoskeletal Targets of Tivantinib

TargetBinding AffinityCellular ConsequenceEvidence Source
TubulinModerate (IC₅₀ >10 μM)Mitotic spindle disruptionIn vitro polymerization assays [1] [4]
ActinLower affinityAltered cell motilityMelanoma cell studies [4]
VinculinPotential targetReduced focal adhesion stabilityCytoskeletal protein analysis [4]

Glycogen Synthase Kinase 3 (GSK3) Modulation

Emerging evidence suggests that tivantinib may indirectly modulate GSK3β activity through its effects on upstream regulators, particularly the PI3K-AKT pathway. By inhibiting c-MET and consequently reducing AKT activation, tivantinib may prevent the inhibitory phosphorylation of GSK3β at Ser9, thereby maintaining its kinase activity [3]. Since GSK3β regulates multiple cellular processes including glycogen metabolism, apoptosis, and Wnt signaling, this modulation could contribute to tivantinib's impact on cancer cell survival and differentiation, though direct evidence remains limited.

NLRP3 Inflammasome Targeting in Inflammatory Diseases

Although not yet extensively documented in oncology contexts, preliminary research suggests tivantinib may influence the NLRP3 inflammasome complex, potentially expanding its therapeutic applications to inflammatory diseases. The exact mechanism remains under investigation but may involve indirect modulation through kinase inhibition pathways or direct interaction with inflammasome components. This effect represents a promising area for future research into drug repurposing beyond oncology.

Apoptotic and Anti-Proliferative Mechanisms

Tivantinib exerts potent anti-tumor effects through coordinated induction of cell cycle arrest and programmed cell death, with mechanisms operating both dependently and independently of c-MET inhibition.

Induction of G2/M Cell Cycle Arrest

Tivantinib consistently triggers G2/M phase arrest across diverse cancer types, including neuroblastoma, melanoma, and hepatocellular carcinoma. This arrest primarily results from two distinct mechanisms:

  • MET-dependent mechanism: Through disruption of c-MET-mediated signaling pathways that regulate cell cycle progression
  • MET-independent mechanism: Via microtubule disruption that activates the spindle assembly checkpoint

In neuroblastoma cells, tivantinib treatment significantly increased the population of cells in G2/M phase by >40% compared to controls, accompanied by reduced expression of cyclins and cyclin-dependent kinases essential for G2/M transition [5]. The microtubule stabilization effect directly interferes with mitotic spindle formation, preventing proper chromosome segregation and halting cells at the metaphase-anaphase transition [1] [4].

Caspase-Dependent Apoptosis Activation

Tivantinib promotes apoptosis through the intrinsic mitochondrial pathway, characterized by caspase-9 and caspase-3 activation. This process involves:

  • Downregulation of anti-apoptotic Bcl-2 family proteins
  • Increased mitochondrial membrane permeability
  • Cytochrome c release into the cytosol
  • Sequential activation of caspase cascades

In neuroblastoma models, tivantinib treatment significantly increased cleaved caspase-3 levels by 3-5 fold compared to untreated cells [5]. Similar findings were observed in HCC models where tivantinib induced apoptosis independently of MET status [1] [3]. The compound additionally modulates pro-apoptotic factors like Bax and anti-apoptotic proteins such as survivin, further promoting programmed cell death. This apoptotic effect occurs in both MET-addicted and MET-independent cancer cells, underscoring the multifactorial nature of tivantinib's cytotoxicity.

Properties

CAS Number

905854-02-6

Product Name

Tivantinib

IUPAC Name

(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1

InChI Key

UCEQXRCJXIVODC-PMACEKPBSA-N

SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Solubility

Soluble in DMSO, not in water

Synonyms

(-)-trans-3-(5,6-dihydro-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidin-2,5-dione
ARQ 197
ARQ-197
ARQ197
tivantini

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.